1-[3-(Dimethylamino)propyl]-indole-3-acetamide - 203719-69-1

1-[3-(Dimethylamino)propyl]-indole-3-acetamide

Catalog Number: EVT-3201793
CAS Number: 203719-69-1
Molecular Formula: C15H21N3O
Molecular Weight: 259.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Tubulin polymerization inhibition: Compounds containing the indole moiety have demonstrated inhibitory effects on tubulin polymerization, a crucial process for cell division. [, ]
  • Cytosolic phospholipase A2 alpha (cPLA2α) inhibition: Indole derivatives have been identified as potent and selective inhibitors of cPLA2α, an enzyme involved in inflammatory responses. []
  • CCR5 antagonism: Certain indole-based compounds act as CCR5 antagonists, hindering the entry of HIV into human cells. []
  • Heme oxygenase (HO) activity modulation: Indole derivatives have shown potential in modulating HO activity, which plays a crucial role in cellular protection against oxidative stress. []

2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide (D-24851)

  • Compound Description: D-24851 is a potent tubulin polymerization inhibitor currently under preclinical development. Research highlights its synthesis, optimized from unsubstituted indole through a series of steps, and its structural characterization using NMR and X-ray crystallography [].
  • Relevance: Both D-24851 and 1-[3-(Dimethylamino)propyl]-indole-3-acetamide share a core indole-3-acetamide structure. The key difference lies in the substituents on the acetamide nitrogen, with D-24851 featuring a pyridin-4-yl group while the target compound has a 3-(dimethylamino)propyl group [].

N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

  • Compound Description: This series of compounds was designed based on the tubulin polymerization inhibiting properties of CA-4 analogs and indoles []. Many demonstrated effective antiproliferative activities against various cancer cell lines [].
  • Relevance: Although structurally distinct from 1-[3-(Dimethylamino)propyl]-indole-3-acetamide, this series shares the common feature of incorporating an indole ring within an acetamide framework. This connection highlights the significance of the indole-acetamide motif in the context of tubulin inhibition and anticancer activity [].

2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (Compound 18)

  • Compound Description: Compound 18 was investigated for its potential nephroprotective activity in the context of experimental acute renal failure []. While it demonstrated some antiproteinuric effect, it did not exhibit a pronounced nephroprotective effect in glycerol-induced kidney damage [].
  • Relevance: Compound 18 shares a structural resemblance to 1-[3-(Dimethylamino)propyl]-indole-3-acetamide through its 2-oxo-1,2-dihydro-indol-3-yl moiety incorporated into an acetamide structure []. This comparison highlights the diverse biological activities that can be explored through modifications of the indole-acetamide scaffold [].

(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (Compound 4)

  • Compound Description: Compound 4 serves as a key intermediate in synthesizing various biologically active compounds, including osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI) used in cancer treatment [].
  • Relevance: Both Compound 4 and 1-[3-(Dimethylamino)propyl]-indole-3-acetamide contain a dimethylamino propyl indole unit. Notably, Compound 4 acts as a precursor to a pyrimidine ring-containing EGFR TKI, which are recognized for their specificity to EGFR T790M due to interactions with methionine residues []. Although 1-[3-(Dimethylamino)propyl]-indole-3-acetamide lacks a pyrimidine ring, this link suggests a potential direction for structural modification to explore interactions with similar biological targets [].

4-{3-[5-Chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid (Efipladib)

  • Compound Description: Efipladib is a potent and selective indole-based inhibitor of cytosolic phospholipase A2 alpha (cPLA2 alpha) []. Studies demonstrate its efficacy in various in vitro and in vivo models, showcasing its ability to reduce prostaglandin and leukotriene production [].
  • Relevance: Although structurally different from 1-[3-(Dimethylamino)propyl]-indole-3-acetamide, efipladib highlights the importance of substitutions at the C3 position and within the phenylmethane sulfonamide region of indole-based molecules for inhibiting cPLA2 alpha []. This insight could inform future studies exploring the potential of modifying 1-[3-(Dimethylamino)propyl]-indole-3-acetamide to target cPLA2 alpha [].

N-[3-(Dimethylamino)propyl]-1H-indole-2-carboxamide (Compound 3)

  • Compound Description: Compound 3 emerged as the most potent activator of heme oxygenase (HO) among a series of indole-2-carboxamide and 3-acetamide derivatives tested []. HO plays a crucial role in cytoprotection against oxidative stress [].
  • Relevance: Compound 3 shares a striking structural similarity with 1-[3-(Dimethylamino)propyl]-indole-3-acetamide, differing only in the position of the acetamide group on the indole ring. This subtle difference leads to a significant shift in their biological activities: activating HO versus potential tubulin polymerization inhibition []. This comparison emphasizes the impact of even minor structural modifications on the biological profile of indole derivatives [].

Properties

CAS Number

203719-69-1

Product Name

1-[3-(Dimethylamino)propyl]-indole-3-acetamide

IUPAC Name

2-[1-[3-(dimethylamino)propyl]indol-3-yl]acetamide

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

InChI

InChI=1S/C15H21N3O/c1-17(2)8-5-9-18-11-12(10-15(16)19)13-6-3-4-7-14(13)18/h3-4,6-7,11H,5,8-10H2,1-2H3,(H2,16,19)

InChI Key

UNNLNXFKHPMWOK-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C=C(C2=CC=CC=C21)CC(=O)N

Canonical SMILES

CN(C)CCCN1C=C(C2=CC=CC=C21)CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.